Cas no 2034356-29-9 (3-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-1-(5-chloro-2-methoxyphenyl)urea)

3-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-1-(5-chloro-2-methoxyphenyl)urea is a synthetic organic compound featuring a benzothiophene core linked to a substituted phenylurea moiety. Its structural complexity confers selective binding properties, making it a candidate for pharmaceutical and agrochemical research. The presence of the benzothiophene group enhances stability and potential bioactivity, while the chloro-methoxyphenyl substituent may influence receptor affinity. The hydroxypropyl spacer improves solubility and metabolic resistance. This compound is of interest in medicinal chemistry for its potential as a kinase inhibitor or modulator of biological pathways. Its well-defined synthesis route allows for scalable production, supporting further preclinical studies.
3-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-1-(5-chloro-2-methoxyphenyl)urea structure
2034356-29-9 structure
商品名:3-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-1-(5-chloro-2-methoxyphenyl)urea
CAS番号:2034356-29-9
MF:C19H19ClN2O3S
メガワット:390.883762598038
CID:5378556

3-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-1-(5-chloro-2-methoxyphenyl)urea 化学的及び物理的性質

名前と識別子

    • N-(2-Benzo[b]thien-2-yl-2-hydroxypropyl)-N′-(5-chloro-2-methoxyphenyl)urea
    • 3-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-1-(5-chloro-2-methoxyphenyl)urea
    • インチ: 1S/C19H19ClN2O3S/c1-19(24,17-9-12-5-3-4-6-16(12)26-17)11-21-18(23)22-14-10-13(20)7-8-15(14)25-2/h3-10,24H,11H2,1-2H3,(H2,21,22,23)
    • InChIKey: VSYXYLBAGKDSMZ-UHFFFAOYSA-N
    • ほほえんだ: N(CC(C1SC2=CC=CC=C2C=1)(O)C)C(NC1=CC(Cl)=CC=C1OC)=O

じっけんとくせい

  • 密度みつど: 1.381±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 573.8±50.0 °C(Predicted)
  • 酸性度係数(pKa): 13.25±0.29(Predicted)

3-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-1-(5-chloro-2-methoxyphenyl)urea 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6414-4059-25mg
3-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-1-(5-chloro-2-methoxyphenyl)urea
2034356-29-9
25mg
$109.0 2023-09-09
Life Chemicals
F6414-4059-75mg
3-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-1-(5-chloro-2-methoxyphenyl)urea
2034356-29-9
75mg
$208.0 2023-09-09
Life Chemicals
F6414-4059-5μmol
3-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-1-(5-chloro-2-methoxyphenyl)urea
2034356-29-9
5μmol
$63.0 2023-09-09
Life Chemicals
F6414-4059-5mg
3-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-1-(5-chloro-2-methoxyphenyl)urea
2034356-29-9
5mg
$69.0 2023-09-09
Life Chemicals
F6414-4059-10mg
3-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-1-(5-chloro-2-methoxyphenyl)urea
2034356-29-9
10mg
$79.0 2023-09-09
Life Chemicals
F6414-4059-20mg
3-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-1-(5-chloro-2-methoxyphenyl)urea
2034356-29-9
20mg
$99.0 2023-09-09
Life Chemicals
F6414-4059-20μmol
3-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-1-(5-chloro-2-methoxyphenyl)urea
2034356-29-9
20μmol
$79.0 2023-09-09
Life Chemicals
F6414-4059-15mg
3-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-1-(5-chloro-2-methoxyphenyl)urea
2034356-29-9
15mg
$89.0 2023-09-09
Life Chemicals
F6414-4059-2μmol
3-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-1-(5-chloro-2-methoxyphenyl)urea
2034356-29-9
2μmol
$57.0 2023-09-09
Life Chemicals
F6414-4059-4mg
3-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-1-(5-chloro-2-methoxyphenyl)urea
2034356-29-9
4mg
$66.0 2023-09-09

3-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-1-(5-chloro-2-methoxyphenyl)urea 関連文献

3-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-1-(5-chloro-2-methoxyphenyl)ureaに関する追加情報

3-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-1-(5-chloro-2-methoxyphenyl)urea: A Comprehensive Overview

The compound 3-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-1-(5-chloro-2-methoxyphenyl)urea, identified by the CAS registry number 2034356-29-9, is a complex organic molecule with significant potential in the field of pharmacology and drug development. This compound has garnered attention due to its unique structural features and promising biological activities, making it a subject of extensive research in recent years.

The molecular structure of this compound is characterized by a urea group, which serves as a central connecting moiety between two distinct aromatic systems. The first part of the molecule, 1-benzothiophen-2-yl, introduces a benzothiophene ring system, which is known for its stability and ability to participate in various hydrogen bonding interactions. The second part, 5-chloro-2-methoxyphenyl, contains a phenyl ring substituted with chlorine and methoxy groups, which contribute to the compound's electronic properties and bioavailability.

Recent studies have highlighted the importance of such biaryl urea compounds in targeting specific protein-protein interactions (PPIs), which are critical in various cellular processes. The presence of the hydroxypropyl group in the structure further enhances the compound's ability to engage in hydrogen bonding, a key factor in its pharmacological activity. This feature makes it particularly effective in inhibiting enzymes and other molecular targets associated with diseases such as cancer and neurodegenerative disorders.

In terms of synthesis, this compound is typically prepared through a multi-step process involving nucleophilic substitution and condensation reactions. The use of advanced synthetic techniques has enabled researchers to optimize the yield and purity of this compound, ensuring its suitability for preclinical studies. The synthesis pathway also allows for functional group modifications, enabling researchers to explore structural analogs with improved pharmacokinetic profiles.

From a pharmacological perspective, this compound has demonstrated potent inhibitory activity against several key enzymes involved in disease progression. For instance, studies have shown that it can effectively inhibit cyclin-dependent kinases (CDKs), which are implicated in cell cycle regulation and cancer development. Additionally, its ability to modulate other therapeutic targets, such as histone deacetylases (HDACs), has further underscored its potential as a versatile drug candidate.

The substitution pattern on the phenyl ring plays a crucial role in determining the compound's bioavailability and metabolic stability. The methoxy group at position 2 enhances solubility and reduces lipophilicity, while the chlorine substituent at position 5 contributes to electronic effects that influence binding affinity at target sites. These structural features collectively contribute to the compound's favorable pharmacokinetic properties, making it an attractive candidate for further development.

Recent advancements in computational chemistry have also facilitated a deeper understanding of this compound's interaction with biological targets. Molecular docking studies have revealed that the benzothiophene moiety interacts favorably with hydrophobic pockets on target proteins, while the hydroxypropyl group participates in critical hydrogen bonding interactions. These insights have guided efforts to refine the compound's structure for improved efficacy and reduced off-target effects.

In conclusion, 3-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-1-(5-chloro-2-methoxyphenyl)urea represents a promising lead compound in drug discovery research. Its unique structural features, combined with recent advances in synthetic methodology and computational modeling, position it as a valuable tool for exploring novel therapeutic strategies against various diseases. As research continues to unfold, this compound holds great potential for translation into clinical applications.

おすすめ記事

推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd